molecular formula C22H17NO3 B13124555 (9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate CAS No. 206537-34-0

(9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate

Cat. No.: B13124555
CAS No.: 206537-34-0
M. Wt: 343.4 g/mol
InChI Key: COPBBEAKHWJTNA-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate is a chemical compound with a complex structure that includes a fluorenyl group and a formylphenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methanol with 3-formylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: (9H-Fluoren-9-yl)methyl (3-carboxyphenyl)carbamate.

    Reduction: (9H-Fluoren-9-yl)methyl (3-hydroxyphenyl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluorenyl group provides hydrophobic interactions, while the formyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
  • (2S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid
  • 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid

Uniqueness

(9H-Fluoren-9-yl)methyl (3-formylphenyl)carbamate is unique due to the presence of both a fluorenyl group and a formylphenyl carbamate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

206537-34-0

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-formylphenyl)carbamate

InChI

InChI=1S/C22H17NO3/c24-13-15-6-5-7-16(12-15)23-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-13,21H,14H2,(H,23,25)

InChI Key

COPBBEAKHWJTNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C=O

Origin of Product

United States

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